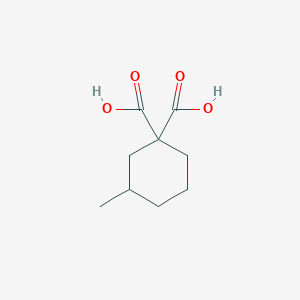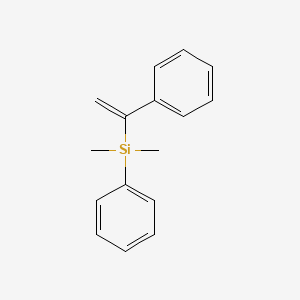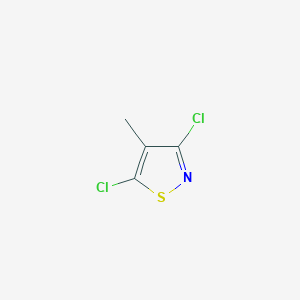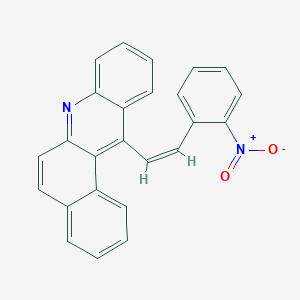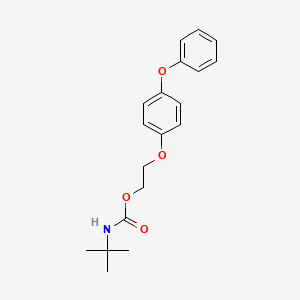
2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate is a chemical compound known for its applications in various fields, including chemistry, biology, and industry. It is an aromatic phenoxy-based compound with a carbamate moiety at its polar end.
Preparation Methods
The synthesis of 2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate involves several steps. One common synthetic route includes the reaction of 4-phenoxyphenol with 2-chloroethyl tert-butylcarbamate under basic conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Chemical Reactions Analysis
2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of phenoxyphenoxyacetic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of phenoxyphenoxyethanol derivatives.
Scientific Research Applications
2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: As an insect growth regulator, it is used in studies related to insect development and growth.
Medicine: Research has explored its potential as a non-neurotoxic insecticide, making it a safer alternative to conventional insecticides.
Industry: It is used in the formulation of pesticides and insecticides for agricultural purposes.
Mechanism of Action
The mechanism of action of 2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate involves its role as a juvenile hormone agonist (JHA). It mimics the action of natural juvenile hormones in insects, disrupting their normal development and preventing them from reaching maturity. This disruption occurs through the binding of the compound to juvenile hormone receptors, leading to the inhibition of metamorphosis and reproduction .
Comparison with Similar Compounds
2-(4-Phenoxyphenoxy)ethyl tert-butylcarbamate can be compared with other similar compounds, such as:
Methoprene: Another juvenile hormone analog used as an insect growth regulator.
Pyriproxyfen: A phenoxy-based compound with similar insect growth regulatory properties.
Hydroprene: An isoprenoid-based juvenile hormone analog with a different structural framework but similar mode of action.
These comparisons highlight the unique structural features and applications of this compound, making it a valuable compound in various fields.
Properties
CAS No. |
63402-61-9 |
|---|---|
Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-(4-phenoxyphenoxy)ethyl N-tert-butylcarbamate |
InChI |
InChI=1S/C19H23NO4/c1-19(2,3)20-18(21)23-14-13-22-15-9-11-17(12-10-15)24-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,20,21) |
InChI Key |
LZFQHEJQGSEQQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)OCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


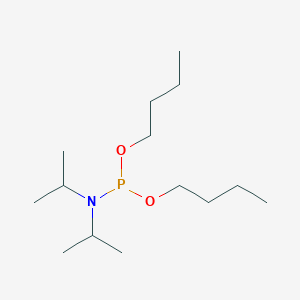
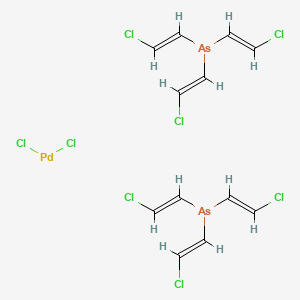

![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)
![1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9'-xanthene]](/img/structure/B14501537.png)


